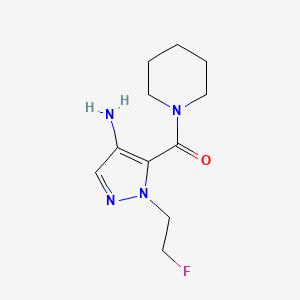

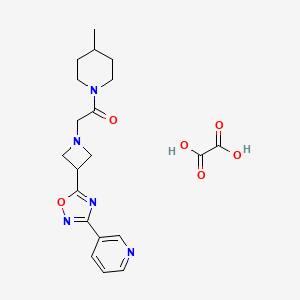

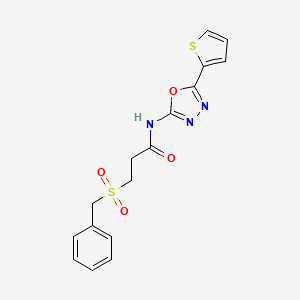

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used as a research chemical in scientific studies due to its unique biochemical and physiological effects.

Scientific Research Applications

Blood Platelet Aggregation Inhibition

Research has highlighted the potential of certain ethanone and piperidine derivatives in inhibiting ADP-induced aggregation of blood platelets. A study conducted in 1976 by Grisar et al. found that compounds structurally related to the chemical were effective in vitro and ex vivo in guinea pigs but had an unfavorable therapeutic ratio in toxicity evaluations (Grisar et al., 1976).

Hydrogen-Bonding Patterns in Enaminones

Balderson et al. (2007) investigated the hydrogen-bonding patterns of enaminones, including piperidine derivatives. Their study provides insights into the structural chemistry of these compounds, demonstrating how intra- and intermolecular hydrogen bonding contributes to the formation of dimers and chains, which could have implications for the compound's reactivity and potential applications (Balderson et al., 2007).

Cytotoxic Studies and Docking Studies

Govindhan et al. (2017) synthesized a compound involving a piperidin-1-yl structure and evaluated its cytotoxicity, thermal stability, and binding analysis with human serum albumin. Their research demonstrates the compound's potential for further biological applications, highlighting the relevance of piperidine derivatives in the development of new molecules for therapeutic uses (Govindhan et al., 2017).

Antimycobacterial Activity

Kumar et al. (2008) explored the synthesis of spiro-piperidin-4-ones and their activity against Mycobacterium tuberculosis. Their findings suggest that certain piperidine derivatives can significantly reduce bacterial load, presenting a promising avenue for treating tuberculosis and related diseases (Kumar et al., 2008).

Antihypertensive and Calcium-Channel-Blocking Activity

Research by Shanklin et al. (1991) into piperidines and related compounds as calcium-channel blockers and antihypertensive agents revealed that certain derivatives exhibit significant activity. This study provides a basis for the development of new therapeutic agents in cardiovascular medicine (Shanklin et al., 1991).

Fungicidal Activity

Mao et al. (2013) synthesized and evaluated the fungicidal activity of novel pyrazole derivatives containing piperidine and tert-butyl groups. Their findings indicate some compounds exhibit high efficacy against certain fungi, suggesting potential agricultural applications (Mao et al., 2013).

properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNOS/c1-18(2,3)22-13-16-6-4-5-11-20(16)17(21)12-14-7-9-15(19)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRGRMZRNKITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)

![4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2570776.png)